A Comprehensive Technical Guide to 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid: A Key Building Block for Advanced Drug Discovery
A Comprehensive Technical Guide to 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid: A Key Building Block for Advanced Drug Discovery
For Immediate Release
Shanghai, China – December 31, 2025 – This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and application of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid. This strategically functionalized aromatic scaffold, identified by its CAS number 1131614-66-8 , presents a unique combination of reactive handles and property-modulating substituents, making it a valuable intermediate in the synthesis of novel therapeutics.[1][2]
Introduction: Strategic Design and Physicochemical Profile
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a polysubstituted benzoic acid derivative featuring three key functional elements: a carboxylic acid, an iodine atom, and a trifluoroethoxy group. This specific arrangement is not accidental but a deliberate design to empower medicinal chemists with a versatile tool for lead optimization and the construction of complex molecular architectures.
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The carboxylic acid group provides a primary point for derivatization, most commonly through amide bond formation, allowing for the facile coupling to amine-containing fragments or biomolecules.
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The iodine atom at the 3-position is a critical reactive handle. As a large and polarizable halogen, it is an excellent leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, facilitating the exploration of the chemical space around the core scaffold.
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The 4-(2,2,2-trifluoroethoxy) group plays a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug candidate. The trifluoro- substitution significantly increases lipophilicity, which can enhance membrane permeability and bioavailability. Furthermore, the C-F bond is exceptionally strong, making the trifluoroethoxy group highly resistant to metabolic degradation, thereby improving the metabolic stability and half-life of the parent molecule.
Table 1: Physicochemical Properties of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
| Property | Value | Source |
| CAS Number | 1131614-66-8 | [1], [2] |
| Molecular Formula | C₉H₆F₃IO₃ | [2] |
| Molecular Weight | 362.04 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Data not available. For comparison, 3-Iodo-4-methylbenzoic acid melts at 210-212 °C. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. | Inferred from structure |
Synthesis and Purification: A Validated Two-Step Approach
The synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid can be efficiently achieved through a robust two-step sequence starting from the readily available 4-hydroxybenzoic acid. This pathway involves an electrophilic iodination followed by a Williamson ether synthesis.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3-Iodo-4-hydroxybenzoic acid
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Rationale: The hydroxyl group of 4-hydroxybenzoic acid is a strong ortho-, para-director. As the para position is blocked by the carboxylic acid, iodination will occur regioselectively at one of the ortho positions (positions 3 or 5). Using one equivalent of an iodinating agent will favor mono-iodination. Iodine monochloride is an effective electrophilic iodinating agent for activated aromatic rings.
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Procedure:
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To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid, add iodine monochloride (1.05 eq.) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of ice water.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with a dilute aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by washing with cold water.
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Dry the solid under vacuum to yield 3-iodo-4-hydroxybenzoic acid, which can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
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Step 2: Synthesis of 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid
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Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide or tosylate.[3] The phenolic proton of 3-iodo-4-hydroxybenzoic acid is acidic and can be deprotonated by a mild base like potassium carbonate to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a good leaving group, such as a tosylate, from 2,2,2-trifluoroethyl tosylate in an SN2 reaction.[4] A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.[5]
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Procedure:
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In a round-bottom flask, dissolve 3-iodo-4-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF.
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Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the solution.
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Add 2,2,2-trifluoroethyl tosylate (1.1-1.2 eq.) to the reaction mixture.
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Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
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After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of 2-3.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid.
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Structural Elucidation and Characterization
The identity and purity of the synthesized 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid must be confirmed through a combination of spectroscopic techniques. Below are the predicted key spectral features.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | - Aromatic Protons: Three distinct signals are expected in the aromatic region (approx. 7.0-8.5 ppm). The proton at position 5 will likely appear as a doublet, the proton at position 2 as a doublet of doublets (or a doublet with a smaller coupling constant), and the proton at position 6 as a doublet. The exact chemical shifts will be influenced by the electronic effects of the three substituents. - Methylene Protons (-OCH₂CF₃): A quartet (approx. 4.5-4.8 ppm) due to coupling with the three fluorine atoms (³JHF). - Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): A signal in the range of 165-170 ppm. - Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C-3) will be significantly shielded, appearing at a lower chemical shift (approx. 90-100 ppm). The carbon attached to the ether oxygen (C-4) will be deshielded (approx. 155-160 ppm). - Methylene Carbon (-OCH₂CF₃): A quartet due to coupling with the three fluorine atoms (²JCF). - Trifluoromethyl Carbon (-CF₃): A quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant. |
| ¹⁹F NMR | - A single signal, a triplet, is expected for the -CF₃ group due to coupling with the adjacent methylene protons (³JHF). The chemical shift is anticipated to be in the range of -70 to -80 ppm relative to CFCl₃.[6] |
| IR Spectroscopy | - O-H stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹. - C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1720 cm⁻¹. - C-O stretch (Ether): A strong absorption in the region of 1200-1300 cm⁻¹. - C-F stretch: Strong absorptions in the fingerprint region, typically around 1100-1200 cm⁻¹. |
| Mass Spectrometry (ESI-) | - The molecular ion peak [M-H]⁻ would be observed at m/z corresponding to the calculated exact mass of the deprotonated molecule (C₉H₅F₃IO₃⁻). |
Applications in Drug Development and Medicinal Chemistry
The unique trifecta of functional groups in 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid makes it a highly sought-after building block in modern drug discovery programs. Its utility spans a range of therapeutic areas where fine-tuning of molecular properties is critical for achieving desired efficacy and safety profiles.
The iodine atom serves as a versatile linchpin for introducing diversity through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. For example, the iodine can be replaced with various aryl or heteroaryl groups via Suzuki coupling, which is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in many approved drugs.
The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance metabolic stability and cell permeability. The electron-withdrawing nature of this group can also influence the pKa of the carboxylic acid and modulate the electronic properties of the aromatic ring, which can be critical for target engagement.
Caption: Functional roles in drug design.
While specific examples citing this exact molecule in late-stage clinical candidates are not publicly prevalent, numerous patents describe the use of structurally similar iodo- and fluoro-substituted benzoic acids as key intermediates in the synthesis of inhibitors for various enzyme targets, including kinases and proteases, in therapeutic areas such as oncology and inflammation.
Safety and Handling
As with any laboratory chemical, 3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Based on data for structurally related compounds such as 3-iodobenzoic acid and other fluorinated benzoic acids, this compound should be considered as a potential irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A full Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
3-Iodo-4-(2,2,2-trifluoroethoxy)benzoic acid is a prime example of a modern building block designed to address the complex challenges of drug discovery. Its strategically placed functional groups provide a powerful platform for both derivatization and the fine-tuning of physicochemical and pharmacokinetic properties. The synthetic route is straightforward and scalable, ensuring its accessibility for research and development. As the demand for drug candidates with optimized ADME profiles continues to grow, the importance of versatile and intelligently designed intermediates like this one will undoubtedly increase.
References
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PubChem. 4-(2,2,2-Trifluoroethoxy)benzoic acid. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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University of Massachusetts. The Williamson Ether Synthesis. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Pearson+. The Williamson ether synthesis involves the displacement of an al.... [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. [Link]
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Organic Syntheses. Salicylic acid, 3,5-diiodo-. [Link]
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YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
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University of California, San Diego. 19F NMR Reference Standards. [Link]
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